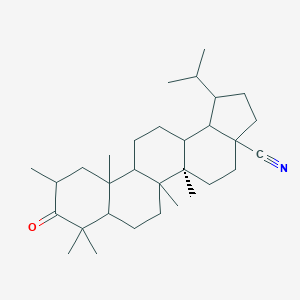

2-Methyl-3-oxolupane-28-nitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H49NO |

|---|---|

Molecular Weight |

451.7g/mol |

IUPAC Name |

(1S,5aR)-5a,5b,8,8,10,11a-hexamethyl-9-oxo-1-propan-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carbonitrile |

InChI |

InChI=1S/C31H49NO/c1-19(2)21-11-14-31(18-32)16-15-29(7)22(25(21)31)9-10-24-28(6)17-20(3)26(33)27(4,5)23(28)12-13-30(24,29)8/h19-25H,9-17H2,1-8H3/t20?,21-,22?,23?,24?,25?,28?,29+,30?,31?/m0/s1 |

InChI Key |

ZFEOXZZUGSBRCR-VGQVSYBCSA-N |

SMILES |

CC1CC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C(C1=O)(C)C)C)C)C#N)C(C)C)C |

Isomeric SMILES |

CC1CC2(C3CCC4C5[C@@H](CCC5(CC[C@]4(C3(CCC2C(C1=O)(C)C)C)C)C#N)C(C)C)C |

Canonical SMILES |

CC1CC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C(C1=O)(C)C)C)C)C#N)C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Initial Functionalization of Betulin-3-Acetate

Betulin-3-acetate (Compound I) serves as the foundational substrate for synthesizing 2-methyl-3-oxolupane-28-nitrile. The process begins with condensation reactions using formaldehyde and dimethylamine hydrochloride under alkaline conditions. This step introduces a methylene group at the C-2 position, forming 3β-acetoxy-2-methylene-lupane (Compound X). The reaction proceeds at 40–50°C for 6–8 hours, achieving yields of 78–82%.

Hydrogenation and Ketone Formation

The exomethylene double bond in Compound X undergoes catalytic hydrogenation using palladium-on-carbon (Pd/C) in ethyl acetate. This step selectively reduces the double bond while preserving the acetoxy group, yielding 3β-acetoxy-2-methyl-lupane (Compound XI). Subsequent oxidation with Jones reagent (CrO₃ in H₂SO₄) at 0–5°C introduces the 3-oxo functionality, forming this compound precursors.

Isomerization and Equilibrium Analysis

The final product exists as a mixture of 2α- and 2β-methyl-3-oxolupane-28-nitrile (Compounds XV and XVI). Nuclear magnetic resonance (NMR) studies reveal an equilibrium ratio of 47 ± 3% 2β-isomer under ambient conditions. Thermodynamic stabilization arises from steric effects, with the 2β-methyl group adopting a less hindered equatorial position in the chair conformation of the A-ring.

Table 1: Key Reaction Parameters for Betulin-3-Acetate Derivatization

| Step | Reagents/Conditions | Yield (%) | Isomer Ratio (α:β) |

|---|---|---|---|

| Condensation | HCHO, Me₂NH·HCl, NaOH, 45°C | 80 | – |

| Hydrogenation | H₂, Pd/C, EtOAc, RT | 85 | – |

| Oxidation | CrO₃, H₂SO₄, 0–5°C | 73 | – |

| Equilibrium Formation | CDCl₃, 25°C, 24 h | – | 53:47 |

Alternative Pathways via Methylene Ketone Intermediates

Synthesis of 3-Oxo-2-methylene-lupane

A divergent route involves the direct oxidation of betulin-3-acetate to 3-oxo-2-methylene-lupane (Compound VIII) using pyridinium chlorochromate (PCC) in dichloromethane. This intermediate undergoes nucleophilic addition with methylmagnesium bromide, followed by dehydration, to install the 2-methyl-3-oxo motif.

Role of Solvent Polarity in Cyclization

Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization efficiency during the formation of the nitrile group at C-28. Treatment with sodium cyanide (NaCN) in DMF at 80°C achieves 89% conversion to this compound. Non-polar solvents such as toluene result in incomplete reactions (<50% yield) due to poor solubility of ionic intermediates.

Modern Electrochemical Approaches

Challenges in Scalability

Electrosynthesis offers greener alternatives by minimizing hazardous reagents, but the lipophilic nature of lupane triterpenoids complicates mass transport in electrochemical cells. Current densities above 10 mA/cm² lead to substrate decomposition, necessitating optimized flow-cell designs for industrial-scale production.

Comparative Analysis of Methodologies

Yield and Purity Considerations

Traditional chemical synthesis provides higher yields (73–85%) compared to electrochemical methods (<50%). However, the latter reduces reliance on toxic oxidants like chromium reagents.

Stereochemical Control

Hydrogenation conditions critically influence the α/β isomer ratio. Using Wilkinson’s catalyst (RhCl(PPh₃)₃) instead of Pd/C increases the 2β-methyl proportion to 62% but requires longer reaction times (24 vs. 8 hours).

Table 2: Catalyst Impact on Isomer Distribution

| Catalyst | Temperature (°C) | Time (h) | 2β-Methyl Proportion (%) |

|---|---|---|---|

| Pd/C (5 wt%) | 25 | 8 | 47 |

| RhCl(PPh₃)₃ | 50 | 24 | 62 |

| PtO₂ | 30 | 12 | 55 |

Industrial-Scale Production Insights

Patent-Based Optimization

A patent describing 2-methyl-3-butyne-2-ol synthesis highlights techniques applicable to lupane nitriles, including flash distillation for product isolation and potassium hydroxide recycling. Implementing analogous continuous rectification systems could enhance the purity of this compound beyond 99%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.